molecular formula C8H15NO B1288533 4-Tert-butylpyrrolidin-2-one CAS No. 824966-98-5

4-Tert-butylpyrrolidin-2-one

Cat. No. B1288533
M. Wt: 141.21 g/mol
InChI Key: OFWOAFJRYDAAGI-UHFFFAOYSA-N
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Description

4-Tert-butylpyrrolidin-2-one is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are of significant interest in pharmaceutical chemistry due to their potential as intermediates in the synthesis of various drugs, including antibacterial agents . The tert-butyl group attached to the pyrrolidine ring is a common structural motif that imparts steric bulk and can influence the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of 4-tert-butylpyrrolidin-2-one derivatives often involves diastereo- and enantioselective reactions. For instance, a practical synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, a closely related compound, has been developed from ethyl crotonate and L-alanine, showcasing the use of amino acids as starting materials in the synthesis of complex pyrrolidine derivatives . Another example is the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, which involves methylation, reduction, protection, and mesylation steps .

Molecular Structure Analysis

The molecular structure of 4-tert-butylpyrrolidin-2-one derivatives is characterized by the presence of a bulky tert-butyl group, which can influence the molecule's conformation and interactions. For example, in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, the tert-butyl group prevents typical face-to-face π-interactions and instead promotes CH···N hydrogen bonds and weak CH···π contacts . Similarly, the tert-butyl group in 4-tert-butylpyrazoles has been shown to affect the crystal packing through a buttressing effect .

Chemical Reactions Analysis

The tert-butyl group in pyrrolidine derivatives can influence the reactivity and selectivity of chemical reactions. For instance, the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one involves multiple steps, including the use of tert-butylhydrazine and tert-butylphenyl methanethiol, highlighting the role of tert-butyl groups in directing the synthesis of complex molecules . Additionally, the synthesis of 2-amino-5-tert-butylpyridine and its oxidized analogs demonstrates the versatility of tert-butyl-substituted compounds in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-tert-butylpyrrolidin-2-one derivatives are significantly influenced by the tert-butyl group. For example, the sterically demanding tert-butyl group in 4'-tert-butyl-2,2':6',2''-terpyridine leads to unique packing arrangements in the solid state and alters the electronic properties of the molecule, as evidenced by cyclic voltammetric data . The tert-butyl group also affects the solubility and stability of the compounds, which is crucial for their application in pharmaceutical synthesis .

Scientific Research Applications

Drug Discovery

  • Field : Medicinal Chemistry
  • Application : Pyrrolidine compounds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely in this field .
  • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Asymmetric Synthesis

  • Field : Organic Chemistry
  • Application : Pyrrolidine-based compounds are used in asymmetric synthesis .
  • Methods : The new catalysts were prepared in high overall yield (81–91%) in two steps, starting from (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate and the proper methoxycyclobutene-1,2-dione .
  • Results : The results of this application were not detailed in the source .

Solvent

  • Field : Industrial Chemistry
  • Application : Pyrrolidine-based compounds are used as solvents due to their excellent solvency power and water miscibility .
  • Methods : These compounds are used as solvents in various industrial processes .
  • Results : They offer high chemical and thermal stability, are not classified as a developmental or geno-toxin, are inherently bio-degradable, and have lower volatility compared to NMP .

Enantioseparation

  • Field : Analytical Chemistry
  • Application : Pyrrolidine derivatives are used in the enantioseparation of chiral compounds .
  • Methods : Ethyl acetate, 1,4-dioxane, tetrahydrofuran, methyl tert-butyl ether, dichloromethane, and chloroform were used for enantioseparation of three 4C phenyl-substituted pyrrolidin-2-one derivatives .
  • Results : The results of this application were not detailed in the source .

Perovskite Solar Cells

  • Field : Material Science
  • Application : Pyrrolidine-based compounds are used in the manufacture of perovskite solar cells .
  • Methods : The study demonstrates the flexible and facile use of TBP to improve the crystallinity of perovskite in two-step or one-step routes .
  • Results : The results of this application were not detailed in the source .

Safety And Hazards

The safety information for 4-Tert-butylpyrrolidin-2-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-tert-butylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2,3)6-4-7(10)9-5-6/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWOAFJRYDAAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609837
Record name 4-tert-Butylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylpyrrolidin-2-one

CAS RN

824966-98-5
Record name 4-tert-Butylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Paraskar, A Sudalai - Tetrahedron, 2006 - Elsevier
Sodium borohydride in combination with a catalytic amount of CoCl 2 has been found to be an excellent catalytic system in reductive cyclizations of suitably substituted azido and cyano …
Number of citations: 111 www.sciencedirect.com
AS Paraskar - 2005 - dspace.ncl.res.in
The thesis entitled “Enantioselective Synthesis of Bioactive Molecules via Metal-Catalyzed Asymmetric Reductions, Oxidations of Alkenes and Addition by Nucleophiles onto …
Number of citations: 0 dspace.ncl.res.in

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